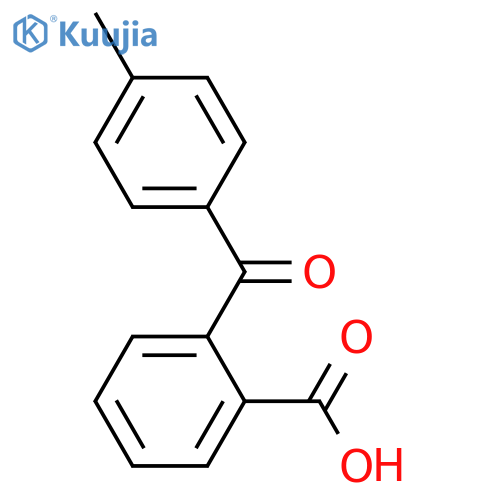

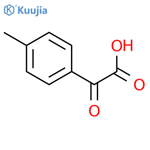

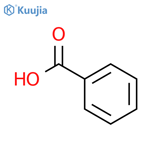

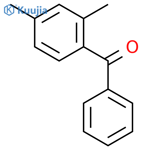

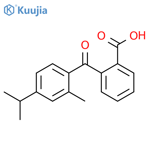

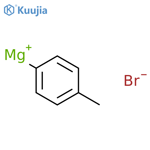

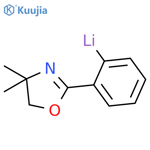

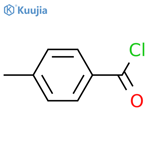

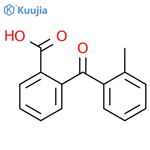

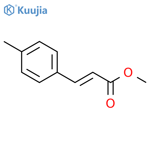

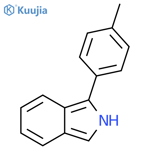

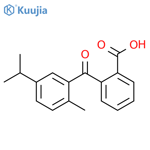

Palladium-Catalyzed Chemoselective Decarboxylative Ortho Acylation of Benzoic Acids with α-Oxocarboxylic Acids

,

Organic Letters,

2013,

15(12),

2930-2933